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molecular formula C9H7BrN2 B8384586 7-Bromo-2-methyl-1,6-naphthyridine

7-Bromo-2-methyl-1,6-naphthyridine

Cat. No. B8384586
M. Wt: 223.07 g/mol
InChI Key: DXABTEPIGFPAEE-UHFFFAOYSA-N
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Patent
US09334286B2

Procedure details

(E)-4-(4-Amino-6-bromopyridin-3-yl)but-3-en-2-one (Preparation 66, 331 mg 1.37 mmol) and sodium thiomethoxide (97.5 mg 1.39 mmol) were stirred in ethanol (2.9 mL) at 20° C. for 50 minutes. Iodomethane (86 uL, 1.38 mmole) was added and the reaction stirred for another 45 minutes. The reaction was concentrated in vacuo and diluted with ethyl acetate (30 mL) and washed with water (10 mL). The aqueous was back extracted with ethyl acetate (5 mL) and the combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound (275 mg, 89%).
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
97.5 mg
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[N:5]=[CH:4][C:3]=1/[CH:9]=[CH:10]/[C:11](=O)[CH3:12].C[S-].[Na+].IC>C(O)C>[Br:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:9]=[CH:10][C:11]([CH3:12])=[N:1]2)=[CH:4][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
331 mg
Type
reactant
Smiles
NC1=C(C=NC(=C1)Br)/C=C/C(C)=O
Name
Quantity
97.5 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
2.9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
86 μL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for another 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
washed with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was back extracted with ethyl acetate (5 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=NC=C2C=CC(=NC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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